methyl 2-[(2-methylphenyl)amino]acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(2-methylphenyl)amino]acetate can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylphenylamine with methyl chloroacetate under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-methylphenylamine in an appropriate solvent such as ethanol.
- Add methyl chloroacetate to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the reaction.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial processes may also incorporate advanced purification techniques such as column chromatography and distillation to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-methylphenyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Produces corresponding oxides and carboxylic acids.
Reduction: Yields amines and alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(2-methylphenyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[(2-methylphenyl)amino]acetate involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various metabolites. The compound may also interact with cellular receptors and signaling pathways, influencing biological processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-aminophenyl)acetate: Similar structure but with an amino group instead of a methyl group.
Methyl (2E)-2-methoxyimino-2-(2-methylphenyl)acetate: Contains a methoxyimino group instead of an amino group.
Uniqueness
Methyl 2-[(2-methylphenyl)amino]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl group and ester functionality make it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
methyl 2-(2-methylanilino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8-5-3-4-6-9(8)11-7-10(12)13-2/h3-6,11H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZQMGVCAVCNKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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